molecular formula C20H14N4O2 B12922705 6-Nitro-2,3-diphenylquinoxalin-5-amine CAS No. 57436-93-8

6-Nitro-2,3-diphenylquinoxalin-5-amine

Cat. No.: B12922705
CAS No.: 57436-93-8
M. Wt: 342.3 g/mol
InChI Key: CILDEBQDNLSLEQ-UHFFFAOYSA-N
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Description

6-Nitro-2,3-diphenylquinoxalin-5-amine is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of nitro and amine groups attached to the quinoxaline core, making it a versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3-diphenylquinoxalin-5-amine typically involves the Buchwald-Hartwig amination reaction. This reaction is a palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. The reaction conditions often include the use of a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand, such as Xantphos, in a solvent like toluene or dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve the decarboxylation of a urethane in the presence of a base at elevated temperatures using tetramethylene sulphone as the reaction medium . This method ensures high yields and safety during the production process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3-diphenylquinoxalin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2,3-diphenylquinoxalin-5-amine.

    Substitution: Various substituted quinoxaline derivatives.

    Nitrosation: Nitrosoquinoxaline derivatives.

Mechanism of Action

The mechanism of action of 6-Nitro-2,3-diphenylquinoxalin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline core can also participate in intramolecular charge transfer, influencing its electronic properties and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-2,3-diphenylquinoxalin-5-amine is unique due to its combination of nitro and amine groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

57436-93-8

Molecular Formula

C20H14N4O2

Molecular Weight

342.3 g/mol

IUPAC Name

6-nitro-2,3-diphenylquinoxalin-5-amine

InChI

InChI=1S/C20H14N4O2/c21-17-16(24(25)26)12-11-15-20(17)23-19(14-9-5-2-6-10-14)18(22-15)13-7-3-1-4-8-13/h1-12H,21H2

InChI Key

CILDEBQDNLSLEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3)[N+](=O)[O-])N)N=C2C4=CC=CC=C4

Origin of Product

United States

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